L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-
Description
The compound L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- is a structurally complex peptide derivative characterized by:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection at the N-terminus, a common strategy in solid-phase peptide synthesis (SPPS) to enhance stability and prevent undesired side reactions .
- A 2-methylalanyl residue, contributing to steric bulk and influencing secondary structure formation.
- A branched alkyl chain at the C-terminus, featuring a (1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl group. This moiety introduces chirality and functional groups (carboxy and methoxyethyl) that may enhance solubility or biological interactions.
This compound is synthesized via Fmoc-based SPPS, with challenges including hydrophobic aggregation and incomplete deprotection, as observed in related valinamide systems . Applications span drug development, particularly in antibody-drug conjugates (ADCs) or protease inhibitors, though specific biological data for this compound remains undisclosed in the provided evidence.
Properties
IUPAC Name |
(3R,4S,5S)-4-[[(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)31(40)29(20(2)3)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,35,41)(H,36,42)(H,38,39)/t21-,27+,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCNMWLUZCUOQ-JCAQUDJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Valinamide, specifically N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-, is a complex compound that belongs to the class of amino acid derivatives. Its structural components, including the fluorenylmethoxycarbonyl (Fmoc) group, make it significant in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
L-Valinamide features multiple amino acid residues and protective groups. Its intricate structure can be represented by the following molecular formula:
This compound's unique properties arise from its ability to interact with various biological targets such as enzymes and receptors, potentially influencing protein folding and stability.
Antiviral Properties
Research indicates that certain derivatives of L-Valinamide exhibit antiviral activity. For example, compounds similar to L-Valinamide have shown inhibitory effects on the replication of the human immunodeficiency virus (HIV). Studies have demonstrated that enzymatically prepared glycinamide derivatives can inhibit HIV replication effectively in human serum, suggesting a potential therapeutic pathway for L-Valinamide derivatives in antiviral applications .
Antifungal Activity
In addition to antiviral properties, L-Valinamide may also possess antifungal activity. Preliminary studies suggest that its derivatives can inhibit the growth of various fungal species. For instance, threoninamide carbamate derivatives were tested against fungal pathogens and showed promising results in inhibiting their growth . While specific data on L-Valinamide's antifungal activity is limited, its structural similarities to known antifungal agents warrant further investigation.
Enzyme Modulation
L-Valinamide has been implicated in modulating enzyme activities. Its structure suggests possible interactions with enzymes involved in cellular signaling pathways. This modulation could influence various biological processes, including metabolic pathways and cellular responses to stress . The compound's ability to form adducts with nucleophilic residues further highlights its reactivity profile and potential implications in biological systems .
Synthesis Methods
The synthesis of L-Valinamide involves several methods primarily focusing on peptide coupling techniques. Common approaches include:
- Fmoc Chemistry : Utilizing the fluorenylmethoxycarbonyl group for solid-phase peptide synthesis.
- Deprotection Steps : Using reagents like trifluoroacetic acid (TFA) to yield the final product.
These methods are crucial for producing high-purity compounds suitable for biological testing.
Study 1: Antiviral Activity Assessment
A study conducted on modified glycinamide compounds demonstrated their efficacy in inhibiting HIV replication. The results indicated that specific structural modifications could enhance antiviral activity, suggesting that similar modifications in L-Valinamide could lead to improved therapeutic profiles .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glycinamide Derivative A | 10 | Inhibition of reverse transcriptase |
| Glycinamide Derivative B | 25 | Inhibition of viral entry |
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of L-Valinamide with key metabolic enzymes. The study found that certain analogs could significantly alter enzyme activity, leading to changes in metabolic flux within cells .
| Enzyme | Activity Change (%) | Compound Tested |
|---|---|---|
| Lactate Dehydrogenase | +30 | L-Valinamide Analog 1 |
| Alcohol Dehydrogenase | -15 | L-Valinamide Analog 2 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound shares Fmoc protection with Fmoc-Val-Ala-PAB-OH and deca(L-alanyl)-L-valinamide, facilitating comparable SPPS challenges (e.g., deprotection efficiency with DBU/piperidine ).
- Compared to Fmoc-Val-Ala-PAB-OH , the target compound’s branched alkyl chain may reduce aggregation but increase steric hindrance during synthesis.
Key Observations :
Q & A
What are the recommended synthetic strategies for preparing this compound with high enantiomeric purity?
Basic Research Focus
The synthesis of this compound requires careful handling of stereochemistry and protection/deprotection steps. A common approach involves:
- Fmoc (9-fluorenylmethoxycarbonyl) protection for amino groups to prevent unwanted side reactions during coupling .
- Use of coupling reagents like HATU or DCC to activate carboxyl groups for amide bond formation .
- Chiral resolution via HPLC or crystallization to isolate the desired (1S,2S,1R) stereoisomer .
- Final purification via reverse-phase chromatography to remove diastereomeric impurities .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic Research Focus
Key analytical techniques include:
- NMR spectroscopy : 1H/13C/19F NMR (where applicable) to confirm stereochemistry and detect impurities. For example, splitting patterns in 1H NMR can resolve methyl and methoxy groups .
- X-ray crystallography : To unambiguously determine absolute configuration, as demonstrated for related Fmoc-protected compounds (e.g., disorder analysis at 123 K with R factor <0.1) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (C34H47N3O7, MW 609.75) and isotopic patterns .
What advanced methodologies address stereochemical challenges during synthesis?
Advanced Research Focus
Stereochemical complexity arises from multiple chiral centers (e.g., (1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]). Strategies include:
- Chiral auxiliaries : Temporarily introducing groups like oxazolidinones to control stereochemistry during coupling .
- Dynamic kinetic resolution : Using catalysts to favor the desired diastereomer during amide bond formation .
- Diastereomer separation : Employing chiral stationary phases in HPLC or exploiting solubility differences in crystallization .
How should researchers resolve contradictions in spectral data for this compound?
Advanced Research Focus
Conflicting NMR or MS data may arise from:
- Rotameric equilibria : For example, Fmoc groups can exhibit conformational flexibility, causing peak splitting. Use variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) to resolve overlaps .
- Solvent-dependent shifts : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced artifacts .
- Impurity profiling : Combine LC-MS with spiking experiments using synthetic standards to distinguish byproducts .
What role does this compound play in peptide synthesis, and how can its stability be optimized?
Applied Research Focus
This compound is a protected valinamide derivative used in:
- Solid-phase peptide synthesis (SPPS) : The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), enabling iterative peptide elongation .
- Stability optimization :
How can researchers design analogs of this compound for probing biological activity?
Advanced Research Focus
Rational analog design involves:
- Side-chain modifications : Introduce halogens (e.g., Br, CF3) at aromatic positions to enhance binding affinity, as seen in bromodifluoromethoxy-phenyl derivatives .
- Backbone diversification : Replace the 2-methylalanyl group with β-amino acids or cyclic constraints to alter conformational flexibility .
- Carboxylic acid bioisosteres : Substitute the carboxyethyl group with tetrazoles or sulfonamides to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
